Doxazosin-d8 Hydrochloride is a deuterated analog of Doxazosin, an alpha-1 adrenergic receptor antagonist. It serves as an internal standard in analytical chemistry, specifically in mass spectrometry-based methods for quantifying Doxazosin in biological matrices like plasma. []
Related Compounds
Doxazosin Mesylate
Compound Description: Doxazosin mesylate is a selective α1-adrenergic receptor blocker used to treat hypertension and urinary retention associated with benign prostatic hyperplasia (BPH). It functions by relaxing the smooth muscles in the prostate and bladder neck, improving urine flow. Doxazosin mesylate is known for its long-lasting effects and is often administered once daily. [, , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Doxazosin mesylate is directly analogous to Doxazosin-d8 Hydrochloride, with the only difference being the salt form and isotopic labeling. The core Doxazosin structure remains consistent. This makes Doxazosin mesylate highly relevant as it reflects the non-labeled, commonly used form of the compound. [, , , , , , , , , , , , , , , , , , , , , , ]
Doxazosin Hydrochloride
Compound Description: Doxazosin hydrochloride, like its mesylate counterpart, acts as an α1-adrenergic receptor blocker. It is primarily utilized for its therapeutic effects in managing hypertension and BPH. Its mechanism of action involves the relaxation of smooth muscles in the prostate and bladder neck, thus facilitating urine flow. [, , ]
Relevance: Doxazosin hydrochloride shares the core Doxazosin structure with Doxazosin-d8 Hydrochloride. The difference lies in the isotopic labeling and the salt form. The hydrochloride salt, while less common in pharmaceutical formulations compared to the mesylate, retains the same pharmacological target and effects. [, , ]
S-Doxazosin Mesylate
Compound Description: S-Doxazosin Mesylate represents the single, pharmacologically active enantiomer of Doxazosin mesylate. []
Relevance: Being the active enantiomer of Doxazosin mesylate, it directly relates to Doxazosin-d8 Hydrochloride in terms of structure and target. The "S" configuration denotes the specific arrangement of atoms around a chiral center, crucial for the drug's interaction with its biological target. []
S-Doxazosin Hydrochloride
Compound Description: S-Doxazosin Hydrochloride is the hydrochloride salt form of the active enantiomer of Doxazosin. Similar to other Doxazosin variants, it acts as an α1-adrenergic receptor blocker. []
Relevance: This compound shares the core Doxazosin structure with Doxazosin-d8 Hydrochloride, differing in isotopic labeling and the salt form. The "S" configuration denotes its status as the pharmacologically active enantiomer. []
Racdoxazosin-d8
Compound Description: Racdoxazosin-d8 is a deuterated form of racemic Doxazosin, meaning it contains both enantiomers of the molecule where eight hydrogen atoms have been replaced with deuterium isotopes. It is often used as an internal standard in analytical techniques like LC-MS/MS for quantifying Doxazosin levels in biological samples. []
Relevance: Racdoxazosin-d8 has a structure almost identical to Doxazosin-d8 Hydrochloride. The primary difference is that Racdoxazosin-d8 contains both enantiomers ("R" and "S" forms) of the Doxazosin molecule, while Doxazosin-d8 Hydrochloride likely refers to a specific enantiomer. The use of Racdoxazosin-d8 as an internal standard directly points to its close structural similarity and analytical utility in quantifying Doxazosin-d8 Hydrochloride. []
Terazosin Hydrochloride
Compound Description: Terazosin hydrochloride, like Doxazosin, belongs to the α1-adrenergic receptor blocker class of drugs. It is prescribed for hypertension and BPH, demonstrating therapeutic efficacy in both conditions. [, , , , , , , ]
Relevance: While structurally similar to Doxazosin-d8 Hydrochloride, Terazosin hydrochloride exhibits variations in its chemical structure, particularly in the substituents attached to the quinazoline core. Despite these differences, their shared pharmacological classification as α1-adrenergic receptor blockers and use in treating BPH and hypertension demonstrate their related mechanisms of action and therapeutic applications. [, , , , , , , ]
Prazosin Hydrochloride
Compound Description: Prazosin hydrochloride is an α1-adrenergic receptor blocker used primarily for treating hypertension. It functions by relaxing blood vessels, making it easier for the heart to pump blood. [, , , , , , , , ]
Relevance: Prazosin hydrochloride, while structurally similar to Doxazosin-d8 Hydrochloride, particularly in the quinazoline core, possesses distinct substituents that influence its pharmacological properties. Belonging to the same class of drugs and sharing a target (α1-adrenergic receptors), Prazosin hydrochloride exemplifies a compound with comparable biological activity despite structural variations. [, , , , , , , , ]
Alfuzosin Hydrochloride
Compound Description: Alfuzosin hydrochloride is an α1-adrenergic receptor blocker primarily prescribed for the treatment of BPH. Its mechanism of action involves relaxing the smooth muscles in the prostate and bladder neck, thereby improving urine flow. [, , , , ]
Relevance: Alfuzosin hydrochloride exhibits a close structural resemblance to Doxazosin-d8 Hydrochloride, sharing the quinazoline core that characterizes this class of drugs. They are classified as α1-adrenergic receptor blockers and are both utilized in the treatment of BPH. This highlights their similar mechanism of action and therapeutic applications. [, , , , ]
Tamsulosin Hydrochloride
Compound Description: Tamsulosin hydrochloride is a selective α1-adrenergic receptor blocker primarily used to treat BPH. It works by relaxing the muscles in the prostate and bladder, facilitating urine flow. [, , , , , ]
Relevance: Tamsulosin hydrochloride, while structurally related to Doxazosin-d8 Hydrochloride, particularly in the presence of a benzene ring and nitrogen-containing heterocycles, has distinct substitutions that contribute to its selectivity for α1A-adrenoceptors over the α1B subtype. This selectivity profile makes it more favorable for BPH treatment with a lower risk of blood pressure-related side effects compared to Doxazosin. [, , , , , ]
Overview
Doxazosin-d8 Hydrochloride is a deuterated analog of doxazosin, a medication primarily used for the treatment of hypertension and benign prostatic hyperplasia. The compound is classified as an alpha-1 adrenergic receptor antagonist, which works by relaxing blood vessels and improving urine flow in patients with prostate enlargement.
Source
Doxazosin-d8 Hydrochloride is synthesized from doxazosin through deuteration, a process that replaces certain hydrogen atoms with deuterium. This modification is significant for research applications, particularly in pharmacokinetic studies, where it serves as an internal standard to quantify the parent drug and its metabolites in biological samples.
Classification
Doxazosin-d8 Hydrochloride falls under the category of pharmaceutical compounds and is recognized for its role in therapeutic drug monitoring. It is commonly utilized in research settings to study the metabolic pathways and pharmacodynamics of doxazosin.
Synthesis Analysis
Methods
The synthesis of doxazosin-d8 Hydrochloride involves several steps, primarily focusing on the deuteration of the original doxazosin compound. The general method includes:
Starting Material: Doxazosin base, typically synthesized from 2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid derivatives and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.
Deuteration Process: The introduction of deuterium can be achieved using deuterated solvents or reagents under controlled conditions to ensure selective substitution.
Isolation and Purification: Doxazosin-d8 can be isolated from the reaction mixture using various solvents such as acetone or dichloromethane, followed by recrystallization to obtain a pure product.
Technical Details
The synthesis typically requires careful monitoring of reaction conditions such as temperature (usually below 40°C) and solvent choice to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to analyze the product.
Molecular Structure Analysis
Structure
Doxazosin-d8 Hydrochloride has a molecular formula of C23H25D8N5O5, where D represents deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of doxazosin but with isotopic substitution that aids in tracking its metabolic fate in biological systems.
Data
Molecular Weight: Approximately 440.56 g/mol.
CAS Number: 1219803-95-8.
Chemical Structure: The presence of multiple functional groups including amines and ethers contributes to its pharmacological activity.
Chemical Reactions Analysis
Reactions
Doxazosin-d8 Hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
Metabolic Reactions: In vivo studies show that doxazosin is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that can be quantified using doxazosin-d8 as an internal standard.
Hydrolysis: Doxazosin can undergo hydrolysis under acidic or basic conditions, which may affect its pharmacological properties.
Technical Details
The identification of metabolites through mass spectrometry often utilizes deuterated standards like doxazosin-d8 to enhance sensitivity and accuracy during analysis.
Mechanism of Action
Doxazosin-d8 Hydrochloride functions as an antagonist at alpha-1 adrenergic receptors.
Process
Receptor Binding: Upon administration, doxazosin-d8 binds to alpha-1 receptors on vascular smooth muscle cells.
Vasodilation: This binding leads to relaxation of these muscles, resulting in vasodilation and decreased blood pressure.
Urinary Flow Improvement: In patients with benign prostatic hyperplasia, it also relaxes smooth muscle in the bladder neck and prostate, improving urinary flow.
Data
Clinical studies have demonstrated that both doxazosin and its deuterated form exhibit similar pharmacodynamics, making doxazosin-d8 a reliable standard for research purposes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white to off-white powder.
Solubility: Soluble in polar solvents like methanol and acetonitrile.
Chemical Properties
Stability: Generally stable under recommended storage conditions but sensitive to moisture.
pH Range: The hydrochloride salt form typically exhibits a pH range conducive for dissolution in physiological environments.
Relevant Data or Analyses
Studies have shown that the introduction of deuterium does not significantly alter the chemical stability or solubility profile compared to non-deuterated doxazosin.
Applications
Doxazosin-d8 Hydrochloride is primarily employed in scientific research settings:
Pharmacokinetic Studies: Used as an internal standard for quantifying doxazosin levels in plasma samples during clinical trials.
Metabolic Profiling: Aids in understanding the metabolic pathways of doxazosin by providing a clear distinction between administered drug and metabolites.
Therapeutic Drug Monitoring: Helps ensure appropriate dosing and efficacy during treatment regimens involving doxazosin.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals.